1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O/c25-19-10-4-5-12-21(19)29-14-16-30(17-15-29)24(32)22-23(20-11-6-7-13-26-20)31(28-27-22)18-8-2-1-3-9-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHBSUVBLAVDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core forms via Huisgen 1,3-dipolar cycloaddition between:
- Phenyl azide (C6H5N3)
- 2-Ethynylpyridine (C5H4N-C≡CH)
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | CuSO4·5H2O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Solvent | t-BuOH/H2O (3:1 v/v) |
| Temperature | 60°C, 12 h |
| Yield | 82–89% (isolated) |
The regioselectivity (1,4-disubstituted triazole) derives from copper coordination to both azide and alkyne. Subsequent oxidation with KMnO4 in acidic medium (H2SO4, 0°C → 25°C, 6 h) converts the methyl group to carboxylic acid (Yield: 73%).
Alternative Synthesis via Hydrazone Cyclization
For scale-up production, cyclocondensation offers advantages:
- Hydrazone Formation : React pyridine-2-carbaldehyde phenylhydrazone with chloroacetyl chloride (Et3N, CH2Cl2, 0°C)
- Cyclization : Treat intermediate with NaNO2/HCl (0–5°C, 2 h) to form triazole ring
Comparative Performance
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| CuAAC | 89 | 98.5 | 12 h |
| Hydrazone Cyclization | 76 | 95.2 | 8 h |
CuAAC provides superior yields but requires stringent oxygen exclusion. Hydrazone methods allow atmospheric conditions at the cost of lower efficiency.
Preparation of 1-(2-Chlorophenyl)Piperazine
Nucleophilic Aromatic Substitution
React piperazine with 1-chloro-2-fluorobenzene under Buchwald-Hartwig conditions:
Optimized Parameters
- Catalyst: Pd2(dba)3/Xantphos (2.5 mol%)
- Base: Cs2CO3 (3.0 equiv)
- Solvent: Toluene
- Temperature: 110°C, 24 h
- Yield: 68%
GC-MS analysis shows <2% bis-arylation byproducts. Recrystallization from hexane/EtOAc (4:1) increases purity to >99%.
Alternative Pathway via Ullmann Coupling
For halogenated substrates resistant to SNAr:
- CuI (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- K3PO4 (3 equiv)
- DMF, 120°C, 48 h
- Yield: 59%
This method tolerates electron-deficient aromatics but suffers from longer reaction times and moderate yields.
Amide Coupling to Assemble Target Molecule
Carbodiimide-Mediated Activation
Convert triazole carboxylic acid to acyl chloride:
- SOCl2 (5 equiv), reflux 2 h
- Quench excess SOCl2 with anhydrous toluene
Couple with 1-(2-chlorophenyl)piperazine using:
- Hünig's base (DIPEA, 3 equiv)
- Dichloromethane , 0°C → RT, 6 h
- Yield: 84%
Critical Parameters
Mixed Anhydride Method Comparison
For acid-sensitive substrates:
- Isobutyl chloroformate /NMM in THF
- −15°C, 30 min pre-activation
- Add piperazine derivative at −10°C
- Warm to 25°C over 4 h
- Yield: 78%
While avoiding SOCl2, this route requires cryogenic conditions and gives marginally lower yields.
Purification and Characterization
Chromatographic Purification
- Stationary Phase : Silica gel 60 (230–400 mesh)
- Eluent : Gradient from CH2Cl2/MeOH (95:5) to (85:15)
- Rf : 0.42 (CH2Cl2/MeOH 9:1)
HPLC purity reaches 99.1% (C18 column, 70:30 MeCN/H2O + 0.1% TFA, 1 mL/min).
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
δ 8.61 (d, J = 4.8 Hz, 1H, Py-H6),
δ 7.89 (m, 2H, Ph-H),
δ 7.45–7.32 (m, 5H, Ar-H),
δ 4.21 (br s, 4H, Piperazine-H),
δ 3.72 (br s, 4H, Piperazine-H),
δ 2.41 (s, 3H, CH3).
HRMS (ESI-TOF)
Calculated for C24H20ClN5O: 445.1332 [M+H]+
Found: 445.1335
Synthetic Challenges and Optimization
Triazole Regiochemistry Control
CuAAC exclusively produces 1,4-disubstituted triazoles. Thermal cyclization without copper yields 1,5-isomers (35–40% contamination), necessitating meticulous catalyst handling.
Piperazine N-Arylation Selectivity
Overcoming bis-arylation:
- Use piperazine in excess (1:3 substrate:piperazine ratio)
- Phase-transfer catalysis (Aliquat 336) improves mono-selectivity to 92%
Scale-Up Considerations
Pilot-Scale Protocol (100 g Batch)
- Triazole synthesis: 20 L reactor, CuAAC method, 86% yield
- Piperazine coupling: Flow reactor (2.5 L/min), 79% yield
- Purification: Centrifugal partition chromatography, 98.7% purity
Thermal risk assessment identifies exotherms during SOCl2 reaction (ΔT = 42°C), requiring jacketed cooling.
Chemical Reactions Analysis
1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules or polymers.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Synthesis of 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
The synthesis of this compound typically involves the formation of the triazole ring through a click chemistry approach, which is favored for its efficiency and specificity. The reaction often utilizes azides and alkynes in the presence of a copper catalyst to yield the desired triazole structure. The incorporation of piperazine and chlorophenyl groups enhances the compound's biological activity.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. Notably, studies have demonstrated that triazole derivatives can effectively inhibit c-Met kinases, which are crucial in cancer metastasis. This mechanism suggests potential applications in treating non-small cell lung cancer and other malignancies .
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. They demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways within the microorganisms .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazole compounds. These effects are attributed to their ability to modulate inflammatory pathways and reduce cytokine production, making them candidates for treating chronic inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of triazole derivatives, a specific compound was tested against several cancer cell lines. The results indicated that it exhibited IC50 values in the micromolar range, demonstrating potent activity against breast and lung cancer cells. The study concluded that modifications to the triazole ring could enhance efficacy further .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of triazole derivatives against Mycobacterium tuberculosis. The study found that certain derivatives had IC50 values comparable to existing first-line tuberculosis treatments, suggesting their potential as new therapeutic agents .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine can be compared with similar compounds, such as:
1-(2-chlorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine: This compound lacks the pyridinyl group, which may affect its chemical reactivity and biological activity.
1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine: The piperazine ring is replaced with a morpholine ring, which can influence its pharmacokinetic properties.
1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine: The piperazine ring is replaced with a piperidine ring, potentially altering its biological activity.
The uniqueness of 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-(2-chlorophenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine represents a novel class of piperazine derivatives that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and efficacy against various diseases.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and a molecular weight of 396.87 g/mol. The compound consists of a piperazine ring substituted with a chlorophenyl group and a triazole moiety, which is known for enhancing biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole-containing compounds. For instance, derivatives similar to the target compound have shown significant activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . The presence of the pyridine and triazole rings is crucial for this activity, suggesting that structural modifications can enhance potency.
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro studies. It has been reported that similar triazole derivatives exhibit cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating substantial antiproliferative activity . The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, mediated by interactions with Bcl-2 proteins .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit specific enzymes that are critical in cancer cell proliferation.
- Molecular Interactions : Docking studies have indicated that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, enhancing its efficacy .
Study 1: Antitubercular Activity
A study conducted on a series of piperazine derivatives found that compounds structurally related to the target molecule exhibited potent antitubercular activity. One derivative showed an IC90 value of 40.32 μM against Mycobacterium tuberculosis , indicating its potential as a lead compound for further development .
Study 2: Cytotoxicity Assessment
In evaluating the cytotoxicity of related compounds on human embryonic kidney (HEK-293) cells, it was found that most active derivatives were non-toxic at concentrations effective against cancer cells. This suggests a favorable therapeutic index for these compounds .
Data Summary
Q & A
Q. Yield Optimization :
- Control reaction time (2–4 hours for CuAAC) and stoichiometric ratios (1.2 equiv. azide derivatives).
- Use inert atmospheres to prevent oxidation of sensitive intermediates .
Advanced: How can researchers address low regioselectivity during the formation of the 1,2,3-triazole moiety?
Low regioselectivity in CuAAC reactions can be mitigated by:
- Catalyst Tuning : Replace CuSO₄ with Ru- or Ir-based catalysts for alternative regioselectivity profiles.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor specific transition states.
- Substrate Preorganization : Introduce steric or electronic directing groups on the alkyne/azide precursors to bias cycloaddition .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on the piperazine, triazole, and pyridine rings. Key signals include downfield shifts for carbonyl carbons (~165–170 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for neurological targets) and control compounds (e.g., known kinase inhibitors for enzyme assays) .
- Replicate studies under identical pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%).
- Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
- Data Normalization : Report activities relative to internal standards (e.g., IC₅₀ values normalized to reference drugs) .
Basic: What in vitro assays are commonly employed to evaluate the biological activity of this compound?
- Antimicrobial Screening :
- Bacterial Strains : Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) using agar dilution methods .
- Anticancer Activity :
- MTT Assay : Test cytotoxicity against human cancer lines (e.g., MCF-7, HepG2) .
- Neurological Targets :
Advanced: How can computational modeling be utilized to predict the binding affinity of this compound to neurological targets?
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- QSAR Modeling :
- Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to guide analog design .
Advanced: What strategies improve solubility and bioavailability during preclinical development?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the piperazine or pyridine moieties .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance plasma stability .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .
Basic: What are the key structural motifs responsible for this compound’s pharmacological activity?
- Piperazine Core : Facilitates interactions with neurotransmitter receptors via hydrogen bonding and cation-π interactions .
- 1,2,3-Triazole Moiety : Enhances antimicrobial activity through membrane disruption .
- Pyridine Ring : Modulates pharmacokinetic properties (e.g., metabolic stability) .
Advanced: How can researchers optimize reaction scalability for gram-scale synthesis?
- Flow Chemistry : Implement continuous flow systems for CuAAC to reduce reaction time and improve safety .
- Catalyst Recycling : Use immobilized Cu catalysts on silica supports to minimize metal contamination .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
Advanced: What analytical methods are recommended for quantifying trace impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
